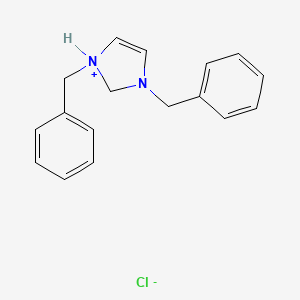
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1,3-bis(phenylmethyl)-, chloride is a compound belonging to the class of imidazolium salts. These salts are known for their unique properties and wide range of applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of an imidazolium ring substituted with two phenylmethyl groups and a chloride anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1,3-bis(phenylmethyl)-, chloride typically involves the reaction of imidazole with benzyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature and pressure, to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1,3-bis(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride anion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the imidazolium ring may be oxidized or reduced under specific conditions.
Complexation Reactions: The imidazolium cation can form complexes with metal ions, which are useful in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazolium salts with different anions, while oxidation and reduction reactions can modify the imidazolium ring structure .
Scientific Research Applications
1H-Imidazolium, 1,3-bis(phenylmethyl)-, chloride has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other imidazolium salts and as a ligand in coordination chemistry.
Biology: The compound has been studied for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1,3-bis(phenylmethyl)-, chloride involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged sites on enzymes or receptors, influencing their activity. Additionally, the phenylmethyl groups can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(carboxymethyl)imidazolium chloride
- 1,3-Bis[(biphenyl-4-yl)phenylmethyl]-1H-imidazolium chloride
Uniqueness: 1H-Imidazolium, 1,3-bis(phenylmethyl)-, chloride is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct chemical and physical properties. Compared to other imidazolium salts, it may exhibit different reactivity and stability, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
19673-85-9 |
|---|---|
Molecular Formula |
C17H19ClN2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
1,3-dibenzyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-3-7-16(8-4-1)13-18-11-12-19(15-18)14-17-9-5-2-6-10-17;/h1-12H,13-15H2;1H |
InChI Key |
ICBVMCUCRVLLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1[NH+](C=CN1CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


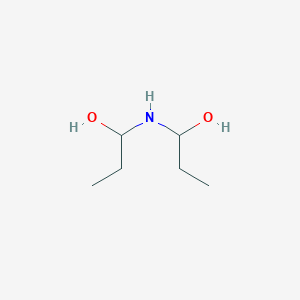
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl-](/img/structure/B11749102.png)
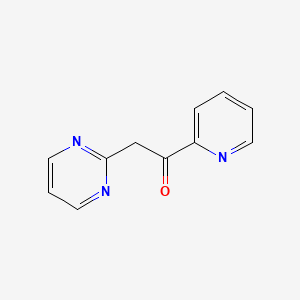
![1-ethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11749122.png)
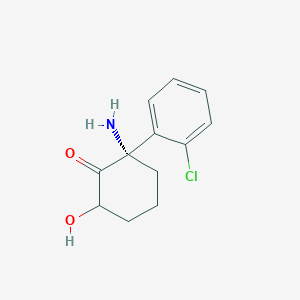

![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749131.png)
![1-(butan-2-yl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11749146.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11749147.png)
![[2,3'-Bipyridin]-5-OL](/img/structure/B11749150.png)
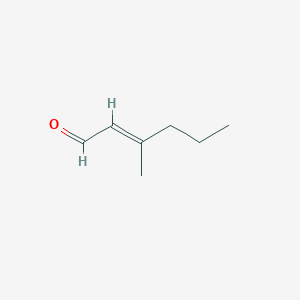
![3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11749155.png)
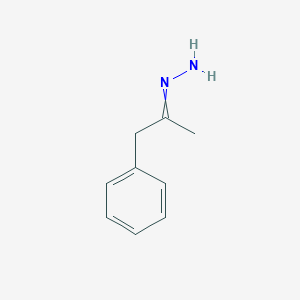
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749160.png)
